molecular formula C15H16N2S B1332758 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile CAS No. 519016-85-4

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

Cat. No.: B1332758
CAS No.: 519016-85-4
M. Wt: 256.4 g/mol
InChI Key: LNLLHBMJPBKKNA-UHFFFAOYSA-N
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Description

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile is a heterocyclic organic compound belonging to the thienopyridines family. The molecular formula of this compound is C15H16N2S, and it has a molecular weight of 256.37 g/mol .

Scientific Research Applications

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a biochemical probe in proteomics research . In medicine, thiophene derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, in the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential biological activities . Future research may continue to explore the synthesis and applications of these compounds .

Preparation Methods

The synthesis of thiophene derivatives, including 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biomedical and technological applications.

Properties

IUPAC Name

2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHBMJPBKKNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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